Hexafluoroantimonic acid hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

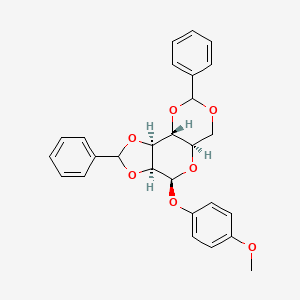

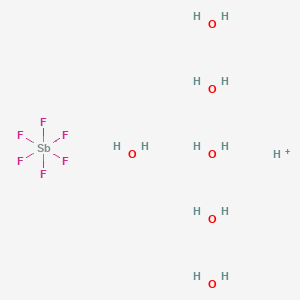

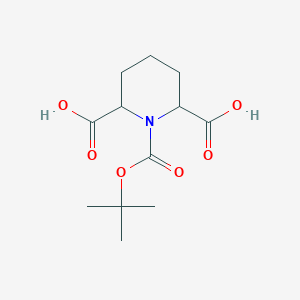

Hexafluoroantimonic acid hexahydrate is a useful research compound. Its molecular formula is F6H13O6Sb and its molecular weight is 344.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Monofluorosulfonium Hexafluoroantimonate : This compound was prepared by oxidative fluorination of H2S with XeF + SbF6 - in anhydrous HF at 195 K, showcasing the use of hexafluoroantimonic acid hexahydrate in the preparation of complex sulfur halides (Minkwitz et al., 1993).

Environmental Impact and Toxicology Studies : Studies on Hexafluoropropylene Oxide Dimer Acid (GenX), a member of the per- and polyfluoroalkyl substances (PFAS) class, revealed potential maternal and postnatal toxicities in rats. This research is essential in understanding the environmental and health impacts of related compounds (Conley et al., 2019).

Electrochemical Treatment of Contaminated Water : Electrochemical oxidation at a boron-doped diamond anode was studied as a method for mineralizing Hexafluoropropylene Oxide Dimer Acid (GenX) in contaminated water. This study provides insights into sustainable approaches for eliminating PFASs from the environment (Pica et al., 2019).

Desilylation of Silylacetylenes : Hexafluorosilicic acid was used as a novel reagent for the desilylation of 1-trimethylsilylacetylenes. This research demonstrates the application of this compound in organic synthesis, particularly in Sonogashira coupling and Click reactions (Sinai et al., 2017).

Determination of Hexafluoroantimonates : A study developed an ion chromatographic method for determining hexafluoroantimonate. This is significant for analytical chemistry, particularly in understanding the distribution and concentration of such compounds in various samples (Zhu Yan, 2007).

Polymerisation of Oxiranes : The acidity of hexafluoroantimonate was utilized to initiate cationic curing of oxirane monomers, demonstrating its potential application in adhesive formulations (Broomfield et al., 2012).

Decontamination of Hydrofluoric Acid Splashes : Hexafluorine, an amphoteric, hypertonic, polyvalent compound was evaluated for its efficacy in decontaminating hydrofluoric acid (HF) eye and skin splashes (Mathieu et al., 2001).

Synthesis of Mesoporous Silica Nanoparticles : A method was developed to synthesize mesoporous silica nanoparticles from waste hexafluorosilicic acid, demonstrating a sustainable approach to handling industrial by-products (Abburi et al., 2020).

properties

IUPAC Name |

hexafluoroantimony(1-);hydron;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSSNXRZMXGHE-UHFFFAOYSA-I |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

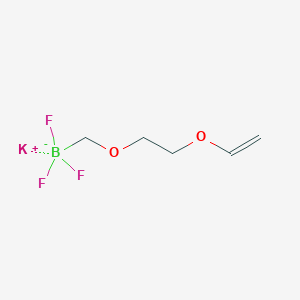

[H+].O.O.O.O.O.O.F[Sb-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H13O6Sb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Chloromethyl)-3-(ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8003693.png)

![4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane](/img/structure/B8003778.png)